

Comprehensive literature review on hydrofluoroolefins (HFOs)

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Compound of Interest

Compound Name: (Z)-1,2,3,3,3-Pentafluoropropene

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Hydrofluoroolefins (HFOs): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants, developed to address the significant environmental concerns associated with their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon atoms, with at least one carbon-carbon double bond. This structural feature is key to their favorable environmental properties, as it makes them more reactive in the atmosphere, leading to shorter atmospheric lifetimes and consequently very low Global Warming Potentials (GWPs).^[1] This technical guide provides a comprehensive overview of HFOs, including their chemical and physical properties, synthesis methods, applications, environmental impact, and safety considerations.

Core Properties and Data

The selection of a refrigerant for a specific application is dictated by its unique set of thermophysical, safety, and environmental properties. HFOs have been designed to offer a

balance of these properties, making them suitable replacements for high-GWP HFCs in various applications.

Thermophysical Properties

The thermodynamic and transport properties of HFOs are crucial for evaluating their performance in refrigeration and air-conditioning systems. Key properties include boiling point, critical temperature and pressure, and heat of vaporization. The table below summarizes the key thermophysical properties of several common HFOs and their blends.

Refrigerant	Chemical Name	Molecular Weight (g/mol)	Boiling Point (°C)	Critical Temperature (°C)	Critical Pressure (kPa)	ODP	GWP (AR5)
HFO-1234yf	2,3,3,3-Tetrafluoropropene	114.04	-29.5	94.7	3382	0	<1
HFO-1234ze(E)	trans-1,3,3,3-Tetrafluoropropene	114.04	-19.0	109.4	3636	0	<1
HFO-1233zd(E)	trans-1-Chloro-3,3,3-trifluoropropene	130.5	19.0	166.5	3620	~0	1
HFO-1336mzz (Z)	cis-1,1,1,4,4,4-Hexafluorobutene	164.06	33.5	171.3	2900	0	2
R-513A	HFO-1234yf/HFC-134a (56/44%)	108.2	-29.2	96.5	3890	0	631
R-454B	HFC-32/HFO-1234yf (68.9/31.1%)	69.9	-46.5	77.2	4700	0	466

Data compiled from various sources.

Safety Properties: Flammability and Toxicity

A critical aspect of HFOs is their flammability classification. Many HFOs are classified as A2L, meaning they have low toxicity and low flammability.^[2] This is a key distinction from highly flammable hydrocarbon refrigerants (A3) and non-flammable but high-GWP HFCs (A1).

Flammability Data

Refrigerant	ASHRAE Safety Class	Lower Flammability Limit (LFL) (% v/v)	Minimum Ignition Energy (MIE) (mJ)	Burning Velocity (cm/s)
HFO-1234yf	A2L	6.2	5,000 - 10,000	1.5
HFO-1234ze(E)	A2L	6.5	>10,000	<1.5
HFC-32	A2L	14.4	30 - 100	6.7
R-290 (Propane)	A3	2.1	0.25	46

Data compiled from various sources, including Sadaghiani et al. (2021).^{[3][4]}

Toxicity Data

HFOs are generally characterized by low toxicity. The primary metrics for assessing acute toxicity are the 4-hour Lethal Concentration 50% (LC50) and the Acute Toxicity Exposure Limit (ATEL). The Occupational Exposure Limit (OEL) provides guidance for workplace safety during routine handling.

Refrigerant	ASHRAE Safety Class	4-hr LC50 (ppm)	ATEL (ppm)	OEL (ppm)
HFO-1234yf	A	>400,000	10,000	500
HFO-1234ze(E)	A	>207,000	10,000	800
HFC-134a	A	>500,000	75,000	1000
Ammonia (R-717)	B	2,000	300	25

Data compiled from various sources.[\[5\]](#)

Synthesis of Hydrofluoroolefins

The commercial production of HFOs involves multi-step chemical syntheses. The specific routes can vary depending on the target HFO and the available starting materials.

Experimental Protocol: Synthesis of HFO-1234yf

One common laboratory-scale synthesis of HFO-1234yf involves a two-step gas-phase process starting from chlorotrifluoroethylene (CTFE) and methyl chloride.[\[6\]](#)[\[7\]](#)

Step 1: Formation of Intermediate Product Stream

- Reactants: Chlorotrifluoroethylene (CTFE) vapor and methyl chloride vapor.
- Apparatus: A 50cc nickel tube reactor (R1) heated by an electric furnace.
- Procedure:
 1. Mix CTFE vapor (0.01 mol/min) and methyl chloride (0.01 mol/min).
 2. Feed the mixed gases into the nickel tube reactor pre-heated to 650°C.
 3. Maintain a residence time of approximately 2 seconds.
 4. The effluent gas from this reactor contains the intermediate product stream.

Step 2: Reaction with Hydrogen Fluoride

- **Reactants:** The intermediate product stream from Step 1 and anhydrous hydrogen fluoride (HF).
- **Apparatus:** A second reactor (R2) containing a fluorinated chromia catalyst, heated to 325°C.
- **Procedure:**
 1. Feed the effluent gas from the first reactor into the second reactor.
 2. Simultaneously, feed HF at a rate of 0.01 mol/min into the second reactor.
 3. The contact time in the second reactor is approximately 5 seconds.
 4. The major 3-carbon species in the effluent of the second reactor is HFO-1234yf.
 5. The final product can be purified by distillation.[\[2\]](#)

Experimental Protocol: Synthesis of HFO-1234ze(E)

A common method for synthesizing HFO-1234ze involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa).

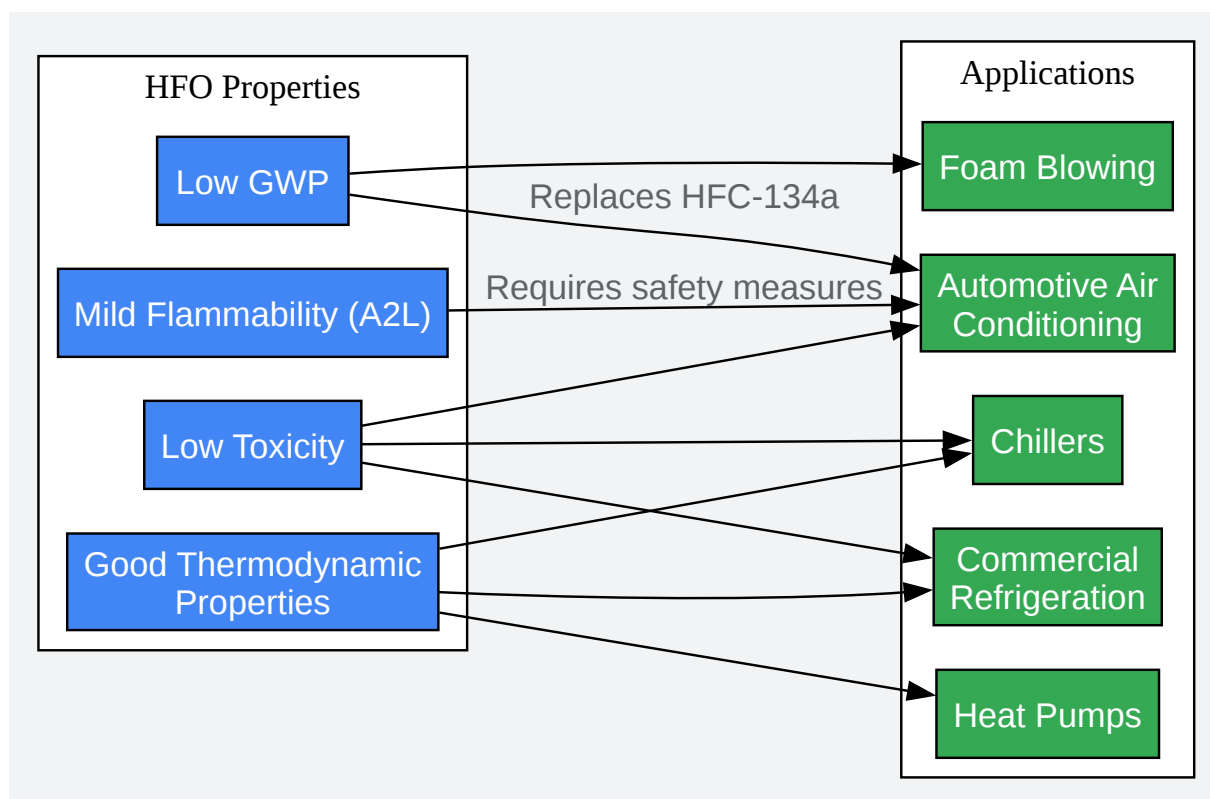
- **Reactants:** 1,1,1,3,3-pentafluoropropane (HFC-245fa) and a 45% potassium hydroxide (KOH) solution. A phase transfer catalyst, such as Aliquat 336, is also used.
- **Apparatus:** A reaction vessel capable of handling pressures greater than 150 psig.
- **Procedure:**
 1. Charge the reaction vessel with HFC-245fa and a 20% molar excess of 45% KOH solution.
 2. Add a small amount of the phase transfer catalyst.
 3. Heat the reaction mixture to 60°C and allow the pressure to increase to over 150 psig.

4. The product, a mixture of trans-HFO-1234ze (E-isomer) and cis-HFO-1234ze (Z-isomer), is then collected.
5. Further processing, such as isomerization over a catalyst, can be employed to increase the proportion of the desired trans-isomer.[8]

Applications of HFOs

The favorable properties of HFOs have led to their adoption in a wide range of applications, often as direct replacements for HFCs.

- Automotive Air Conditioning: HFO-1234yf is now the standard refrigerant in new vehicles, replacing HFC-134a due to its significantly lower GWP.[1]
- Chillers: HFO-1234ze(E) and HFO-1233zd(E) are used in commercial and industrial chillers for air conditioning large buildings.[9]
- Refrigeration: HFOs and their blends are increasingly used in commercial refrigeration systems.[9]
- Heat Pumps: The thermodynamic properties of certain HFOs make them suitable for use in high-temperature heat pumps.[2][9]
- Foam Blowing Agents: HFOs are used as blowing agents in the production of insulating foams.
- Aerosol Propellants: The low GWP and non-flammable or mildly flammable nature of some HFOs make them suitable as propellants in aerosol products.



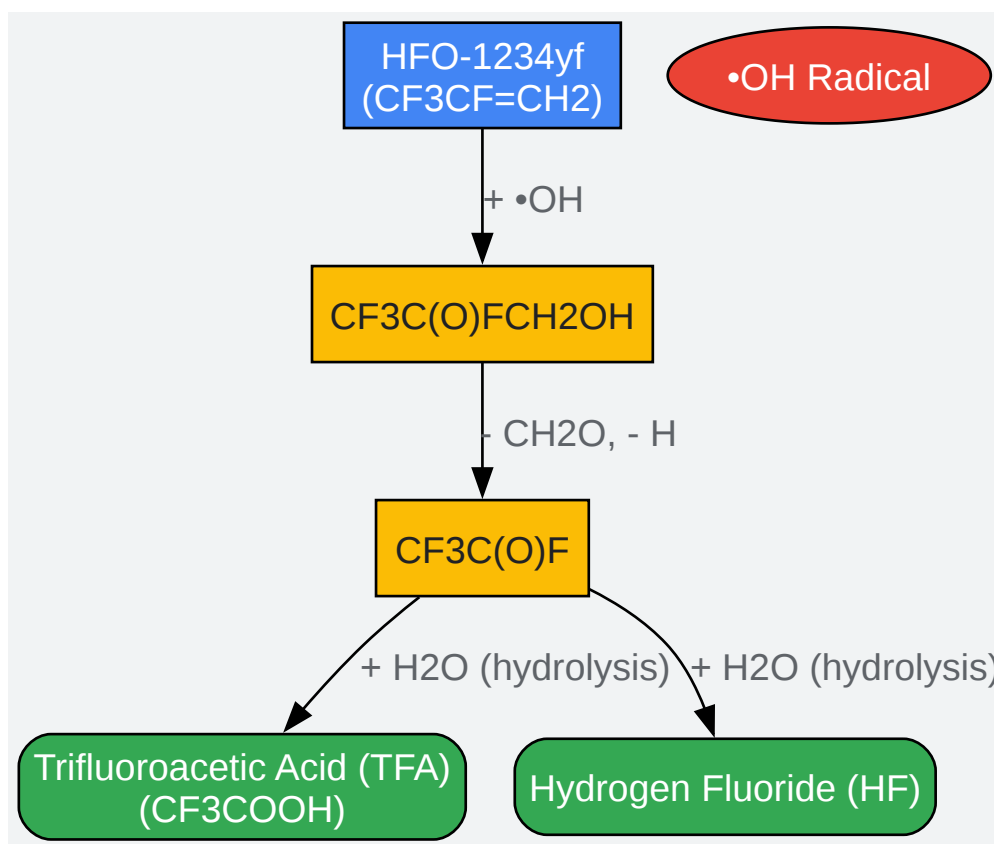
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Logical relationship between HFO properties and their applications.

Environmental Impact: Atmospheric Degradation

The key environmental advantage of HFOs is their short atmospheric lifetime, which is a direct result of the carbon-carbon double bond. This double bond is susceptible to attack by hydroxyl radicals ($\bullet\text{OH}$) in the troposphere, initiating a degradation cascade that ultimately prevents the molecule from reaching the stratosphere and contributing to ozone depletion.

A significant environmental consideration for some HFOs, particularly HFO-1234yf, is the formation of trifluoroacetic acid (TFA) as a degradation product. TFA is a persistent and water-soluble substance that can accumulate in aquatic environments. While the current concentrations of TFA from HFO degradation are considered to be low and not an immediate threat, the long-term impact of increasing TFA levels is an area of ongoing research and monitoring.



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Atmospheric degradation pathway of HFO-1234yf.

Experimental Protocols for Safety Assessment

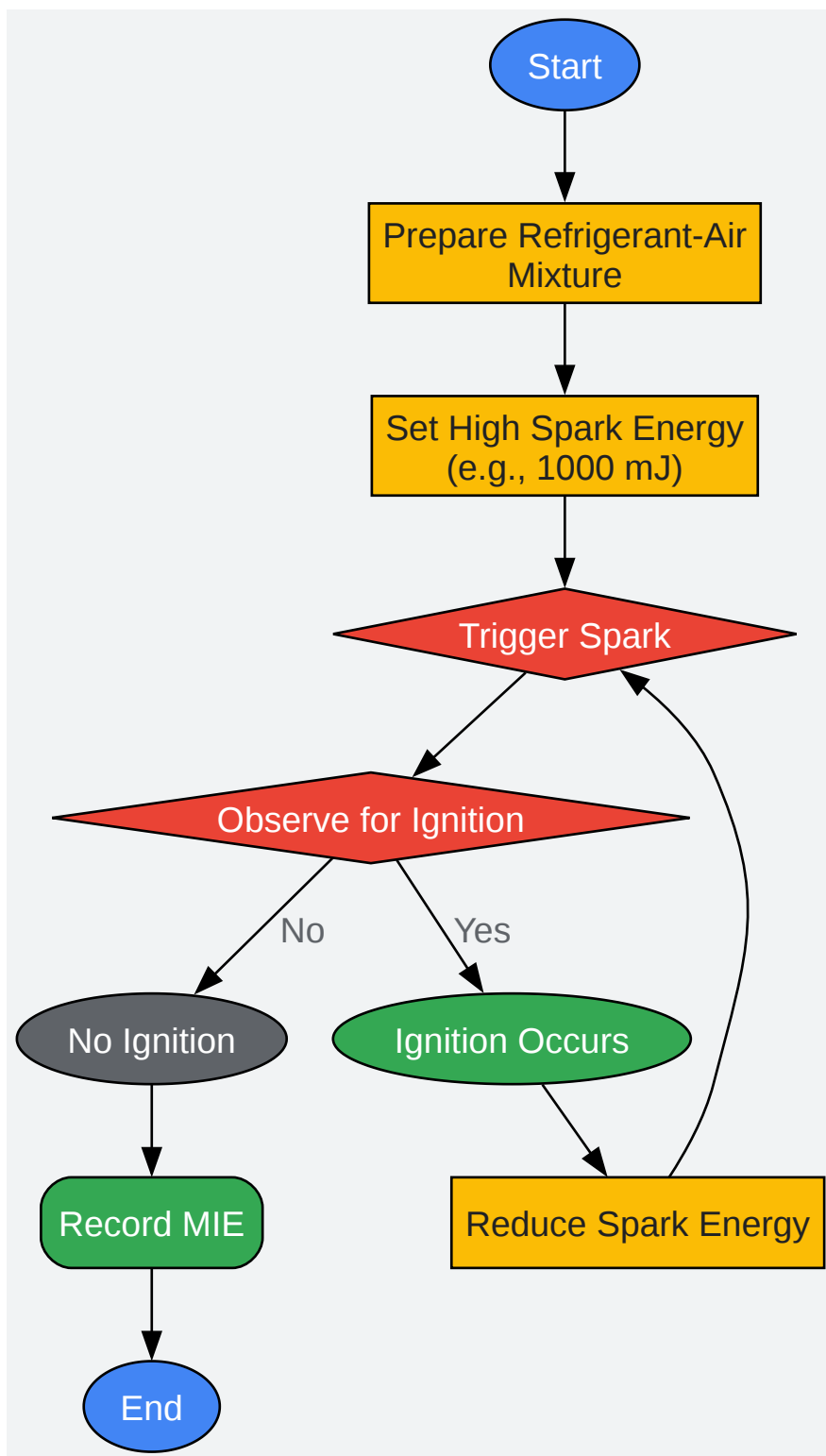
The A2L flammability classification of many HFOs necessitates rigorous safety testing to ensure their safe handling and use.

Experimental Protocol: Minimum Ignition Energy (MIE) Testing

The Minimum Ignition Energy (MIE) is a critical parameter for assessing the ease of ignition of a flammable substance by an electrical spark. The following is a generalized protocol based on standard methods like ASTM E2019.

- Apparatus: A 1.2-liter glass or transparent plastic tube (Hartmann tube) equipped with two electrodes, a dust/vapor dispersion system, and a high-voltage spark generator with adjustable energy output.

- Sample Preparation: The refrigerant is mixed with air to achieve a specific concentration within its flammability limits.
- Procedure:
 1. Introduce the refrigerant-air mixture into the test vessel.
 2. Set the spark generator to a high energy level (e.g., 1000 mJ) and trigger a spark between the electrodes.
 3. Visually observe for ignition, indicated by the presence of a flame.
 4. If ignition occurs, reduce the spark energy in decrements and repeat the test.
 5. If no ignition occurs, increase the refrigerant concentration and repeat the energy reduction steps.
 6. The MIE is the lowest energy at which ignition is observed. A series of tests at varying concentrations is performed to find the absolute MIE.
 7. For a result of "no ignition" at a given energy level, the test is typically repeated multiple times (e.g., 10-20 times) to ensure statistical reliability.^{[3][4][10]}



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Experimental workflow for Minimum Ignition Energy (MIE) testing.

Conclusion

Hydrofluoroolefins represent a significant advancement in refrigerant technology, offering a viable path towards reducing the climate impact of the cooling and refrigeration industries. Their low GWP, good thermodynamic properties, and low toxicity make them suitable replacements for HFCs in a wide array of applications. However, their mild flammability and the environmental fate of their degradation products necessitate careful consideration in system design, handling, and long-term environmental monitoring. As research and development continue, HFOs and their blends will likely play an increasingly important role in the global transition to more sustainable cooling technologies.

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